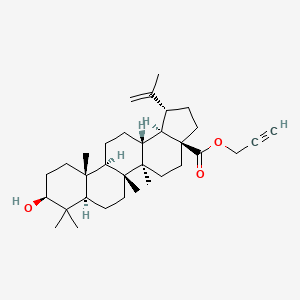

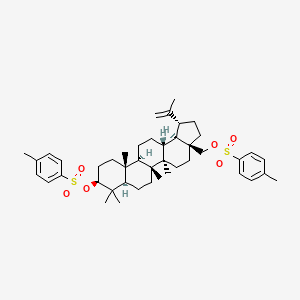

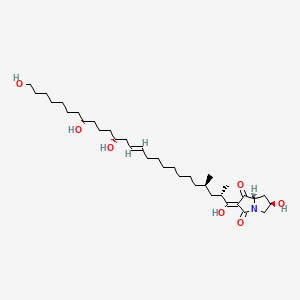

![molecular formula C21H21N5OS B3025804 3-(4,6-dimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-5-yl)-N-(3-methylsulfanylphenyl)propanamide](/img/structure/B3025804.png)

3-(4,6-dimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-5-yl)-N-(3-methylsulfanylphenyl)propanamide

Übersicht

Beschreibung

Pantothenatkinase-IN-2 ist ein niedermolekularer Inhibitor, der Pantothenatkinase, ein Enzym, das für die Biosynthese von Coenzym A aus Pantothensäure (Vitamin B5) entscheidend ist, angreift. Diese Verbindung hat aufgrund ihrer potenziellen therapeutischen Anwendungen, insbesondere bei der Behandlung der Pantothenatkinase-assoziierten Neurodegeneration (PKAN), einer seltenen genetischen Erkrankung, die durch progressive Neurodegeneration gekennzeichnet ist, großes Interesse geweckt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Pantothenatkinase-IN-2 umfasst in der Regel mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Der Syntheseweg beinhaltet die Bildung von Schlüsselzwischenprodukten durch eine Reihe von Reaktionen wie Kondensation, Cyclisierung und Modifikationen der funktionellen Gruppen. Spezifische Reaktionsbedingungen, einschließlich Temperatur, Lösungsmittel und Katalysatoren, werden optimiert, um hohe Ausbeuten und Reinheit des Endprodukts zu erzielen .

Industrielle Produktionsmethoden

Die industrielle Produktion von Pantothenatkinase-IN-2 beinhaltet die Skalierung der Laborsynthese auf einen größeren Maßstab, wobei die Effizienz und Sicherheit des Prozesses erhalten bleibt. Dies umfasst die Verwendung von industriellen Reaktoren, Durchflusssystemen und fortschrittlichen Reinigungsverfahren, um sicherzustellen, dass die Verbindung die erforderlichen Qualitätsstandards für pharmazeutische Anwendungen erfüllt .

Wirkmechanismus

Target of Action

The primary target of Pantothenate kinase-IN-2 is Pantothenate Kinase 2 (PANK2) . PANK2 is a metabolic enzyme that regulates cellular coenzyme A (CoA) levels . It is localized in the mitochondrial intermembrane space , suggesting a role for this paralog in energy metabolism .

Mode of Action

Pantothenate kinase-IN-2 interacts with PANK2, which catalyzes the transformation of ®-pantothenate into ®-4’-phosphopantothenate using ATP . This enzyme is the first step in the pathway converting vitamin B5 into coenzyme A . The binding of Pantothenate kinase-IN-2 to one protomer locks the opposite protomer in a catalytically active conformation that is refractory to acetyl-CoA inhibition .

Biochemical Pathways

The action of Pantothenate kinase-IN-2 affects the Coenzyme A (CoA) biosynthetic pathway . PANK2 is the first and rate-controlling step in this pathway . CoA is a major acyl group carrier in biology and participates as a key cofactor and regulator of intermediary metabolism .

Pharmacokinetics

It is known that the rate of metabolism of related compounds in blood is species-dependent . Following oral administration, the compound was found in the brains of monkeys but was absent in mice

Result of Action

The action of Pantothenate kinase-IN-2 leads to an increase in CoA levels in the liver and brain . This can have significant effects at the molecular and cellular levels, potentially influencing energy metabolism and other CoA-dependent processes . In the context of Pantothenate Kinase-Associated Neurodegeneration (PKAN), a disease caused by mutations in PANK2, Pantothenate kinase-IN-2 could potentially help to restore normal cellular activity .

Action Environment

The action of Pantothenate kinase-IN-2 is likely influenced by various environmental factors. For instance, the mitochondrial environment, where PANK2 is located, could play a crucial role in the compound’s action Additionally, the compound’s efficacy and stability might be affected by factors such as pH, temperature, and the presence of other molecules in the cellular environment

Biochemische Analyse

Biochemical Properties

The compound 3-(2,4-Dimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-3-yl)-N-(3-(methylthio)phenyl)propanamide plays a crucial role in biochemical reactions by inhibiting Pantothenate kinase 1/3 . Pantothenate kinase phosphorylates pantothenate (vitamin B5) to form 4’-phosphopantothenate at the expense of a molecule of adenosine triphosphate (ATP) . This step is the rate-limiting step in the biosynthesis of CoA , a necessary cofactor in all living organisms. It acts as the major acyl group carrier in many important cellular processes, such as the citric acid cycle and fatty acid metabolism .

Cellular Effects

The effects of 3-(2,4-Dimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-3-yl)-N-(3-(methylthio)phenyl)propanamide on various types of cells and cellular processes are profound. By inhibiting Pantothenate kinase 1/3, it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . The inhibition of Pantothenate kinase 1/3 by this compound can lead to a decrease in the production of CoA, which can have wide-ranging effects on cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 3-(2,4-Dimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-3-yl)-N-(3-(methylthio)phenyl)propanamide involves its binding to Pantothenate kinase 1/3, inhibiting its activity . This inhibition prevents the phosphorylation of pantothenate to form 4’-phosphopantothenate, thus reducing the production of CoA . This can lead to changes in gene expression and other downstream effects due to the reduced availability of CoA .

Metabolic Pathways

The metabolic pathways that 3-(2,4-Dimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-3-yl)-N-(3-(methylthio)phenyl)propanamide is involved in are related to the biosynthesis of CoA . By inhibiting Pantothenate kinase 1/3, it can affect the production of CoA and thus influence various metabolic pathways .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Pantothenate kinase-IN-2 typically involves multiple steps, starting from commercially available starting materials. The synthetic route includes the formation of key intermediates through a series of reactions such as condensation, cyclization, and functional group modifications. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of Pantothenate kinase-IN-2 involves scaling up the laboratory synthesis to a larger scale while maintaining the efficiency and safety of the process. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required quality standards for pharmaceutical applications .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Pantothenatkinase-IN-2 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können eingesetzt werden, um bestimmte funktionelle Gruppen innerhalb des Moleküls zu modifizieren.

Substitution: Substitutionsreaktionen, insbesondere nukleophile Substitutionen, sind bei der Modifikation von Pantothenatkinase-IN-2 üblich

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit Pantothenatkinase-IN-2 verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Amine und Thiole. Die Reaktionsbedingungen variieren je nach der gewünschten Umwandlung, beinhalten aber typischerweise kontrollierte Temperaturen, inerte Atmosphären und spezifische Lösungsmittel .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Pantothenatkinase-IN-2, die weiter auf ihre biologische Aktivität und potenzielle therapeutische Anwendungen untersucht werden können .

Wissenschaftliche Forschungsanwendungen

Pantothenatkinase-IN-2 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Pantothenatkinase-IN-2 übt seine Wirkung aus, indem es die Aktivität der Pantothenatkinase, dem Enzym, das für die Phosphorylierung von Pantothensäure zu Phosphopantothenat verantwortlich ist, hemmt. Diese Hemmung stört die Biosynthese von Coenzym A, was zu reduzierten Spiegeln dieses essentiellen Cofaktors in den Zellen führt. Zu den molekularen Zielstrukturen von Pantothenatkinase-IN-2 gehört die aktive Stelle der Pantothenatkinase, an die sie bindet und die das Enzym daran hindert, seine Reaktion zu katalysieren .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ähnliche Verbindungen zu Pantothenatkinase-IN-2 umfassen andere Pantothenatkinase-Inhibitoren wie PZ-2891 und Fosmetpantothenat .

Einzigartigkeit

Pantothenatkinase-IN-2 ist aufgrund seiner spezifischen Bindungsaffinität und inhibitorischen Potenz gegenüber Pantothenatkinase einzigartig. Im Gegensatz zu anderen Inhibitoren hat es vielversprechende Ergebnisse in präklinischen Modellen von PKAN gezeigt, was sein Potenzial als Therapeutikum unterstreicht .

Schlussfolgerung

Pantothenatkinase-IN-2 ist eine bedeutende Verbindung im Bereich der biochemischen Forschung und therapeutischen Entwicklung. Seine Fähigkeit, Pantothenatkinase zu hemmen und die Coenzym-A-Biosynthese zu stören, macht es zu einem wertvollen Werkzeug für die Untersuchung von Stoffwechselwegen und die Entwicklung von Behandlungen für neurodegenerative Erkrankungen.

Wenn Sie weitere Fragen haben oder zusätzliche Informationen benötigen, zögern Sie bitte nicht, sich zu melden!

Eigenschaften

IUPAC Name |

3-(4,6-dimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-5-yl)-N-(3-methylsulfanylphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5OS/c1-13-17(9-10-19(27)24-15-6-4-7-16(12-15)28-3)14(2)26-21(23-13)18-8-5-11-22-20(18)25-26/h4-8,11-12H,9-10H2,1-3H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNCZUEUPSJKHGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC2=C3C=CC=NC3=NN12)C)CCC(=O)NC4=CC(=CC=C4)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-ol, acetate ester](/img/structure/B3025726.png)

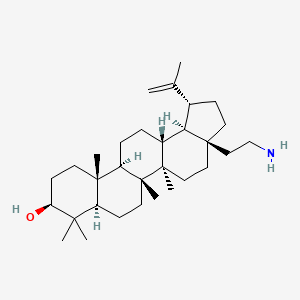

![1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-ol](/img/structure/B3025730.png)

![1'H-Lupa-2,20(29)-dieno[3,2-b]indol-28-oic acid](/img/structure/B3025732.png)

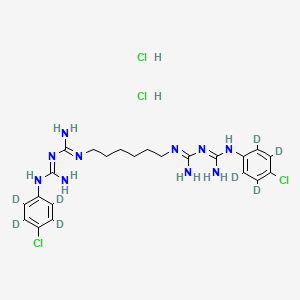

![N-[(1-benzyl-1H-tetrazol-5-yl)methyl]-N-{[4-(hydroxycarbamoyl)phenyl]methyl}-2-(trifluoromethyl)benzamide](/img/structure/B3025737.png)

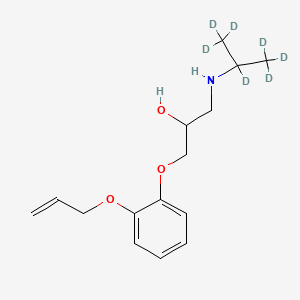

![(1S,2R,4S)-5-[(E)-3-Hydroxy-3-methylbut-1-enyl]-2-methylcyclohex-5-ene-1,2,4-triol](/img/structure/B3025744.png)